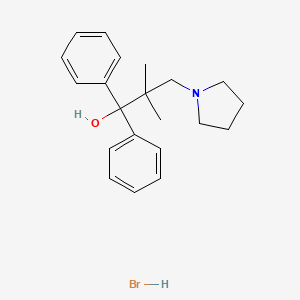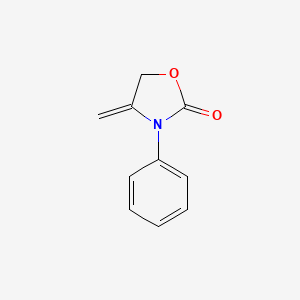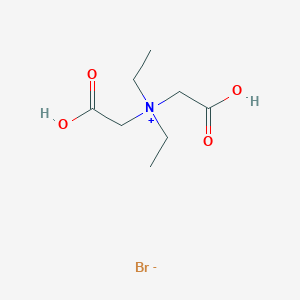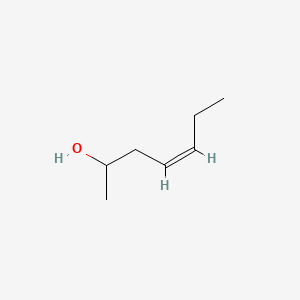![molecular formula C6H12N2O3 B14688678 N,N'-[Oxybis(methylene)]diacetamide CAS No. 29671-84-9](/img/structure/B14688678.png)
N,N'-[Oxybis(methylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Oxybis(methylene)]diacetamide is a chemical compound with the molecular formula C6H12N2O3 It is known for its unique structure, which includes two acetamide groups connected by an oxybis(methylene) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N,N’-[Oxybis(methylene)]diacetamide typically involves the reaction of acetic anhydride or acetyl chloride with acetamide or its derivatives. One common method includes refluxing the desired diamine with excess acetic anhydride, followed by vacuum distillation to remove unreacted acetylating agents . The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-[Oxybis(methylene)]diacetamide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Oxybis(methylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols.
Aplicaciones Científicas De Investigación
N,N’-[Oxybis(methylene)]diacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N’-[Oxybis(methylene)]diacetamide exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and receptors. The pathways involved often include nucleophilic attack and the formation of intermediate complexes .
Comparación Con Compuestos Similares
Similar Compounds
Diacetamide: A simpler compound with similar reactivity but lacking the oxybis(methylene) linker.
Dimethylacetamide: Another related compound used as a solvent in organic synthesis.
Uniqueness
N,N’-[Oxybis(methylene)]diacetamide is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of the oxybis(methylene) linker differentiates it from simpler amides and enhances its utility in various chemical processes.
Propiedades
Número CAS |
29671-84-9 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
N-(acetamidomethoxymethyl)acetamide |
InChI |
InChI=1S/C6H12N2O3/c1-5(9)7-3-11-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clave InChI |
MRHQBBSKCLIMRH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCOCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


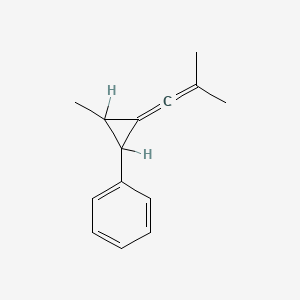
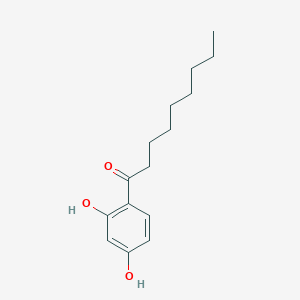

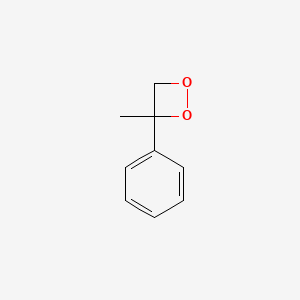



![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

